REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)=[O:10])=[CH:5][CH:4]=1.[BH4-].[Na+]>CO>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:14]=[CH:13][CH:12]=2)[OH:10])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)C(=O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.5 g
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred for 6 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Then methanol was distilled off
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with ethylacetate
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Type
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EXTRACTION
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Details
|
The organic layer extract
|
Type
|
WASH
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Details
|
was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give oil, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from benzene-hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)C(O)C1=CC=CC2=CC=CC=C12
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |